molecular formula C12H17NO4 B12119525 Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester

Cat. No.: B12119525
M. Wt: 239.27 g/mol
InChI Key: RZGCUWGDWDLWCB-UHFFFAOYSA-N
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Description

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a glycine moiety attached to a 3,4-dimethoxyphenyl group through an ethyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester typically involves the esterification of glycine with 3,4-dimethoxyphenylacetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester can undergo oxidation reactions, particularly at the benzylic position of the 3,4-dimethoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of glycine and 3,4-dimethoxyphenylacetic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

    Glycine, N-(3,4-dimethoxyphenyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Glycine, N-(3,4-dimethoxyphenyl)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

    Glycine, N-(3,4-dimethoxyphenyl)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

Uniqueness: Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the 3,4-dimethoxyphenyl group also imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(3,4-dimethoxyanilino)acetate

InChI

InChI=1S/C12H17NO4/c1-4-17-12(14)8-13-9-5-6-10(15-2)11(7-9)16-3/h5-7,13H,4,8H2,1-3H3

InChI Key

RZGCUWGDWDLWCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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